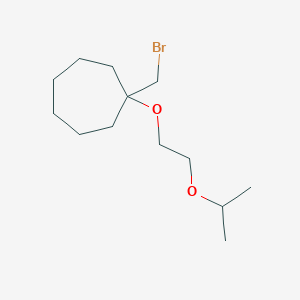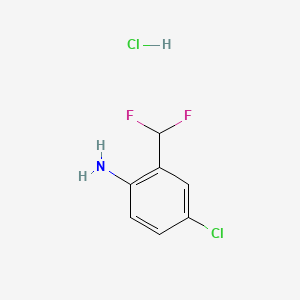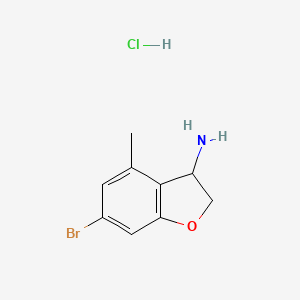
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, typically involves several key steps:
Cyclization Reactions: Acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration.
Palladium or Platinum-Catalyzed Reactions: Ring closure by an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Microwave-Assisted Synthesis: This method has been used to obtain benzofuran derivatives with anticancer activity.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining traction due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex benzofuran derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
Applications De Recherche Scientifique
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and other enzymes . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its anticancer properties.
Bergapten: Used in the treatment of skin diseases.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H11BrClNO |
|---|---|
Poids moléculaire |
264.54 g/mol |
Nom IUPAC |
6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c1-5-2-6(10)3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H |
Clé InChI |
IINWZMDHWNKPQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(CO2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


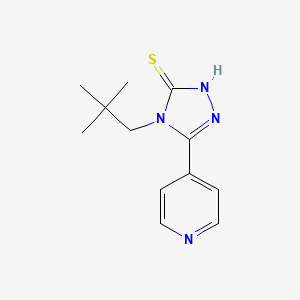
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
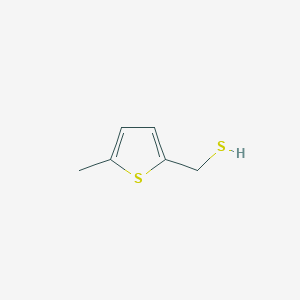

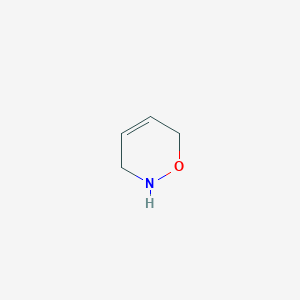
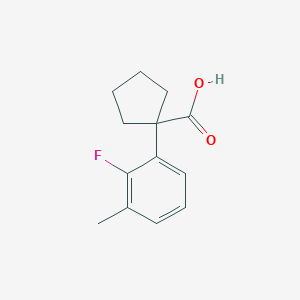
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
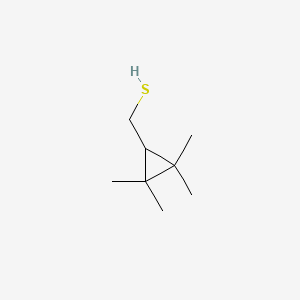
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

